molecular formula C13H10N4O3S2 B12751027 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide CAS No. 214916-44-6

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide

Cat. No.: B12751027
CAS No.: 214916-44-6
M. Wt: 334.4 g/mol
InChI Key: DNAWKBIOERUGIZ-UHFFFAOYSA-N
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Description

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a fused ring system that includes a thieno and thiadiazine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate sulfamoylacylazides, which are prepared from known starting materials . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide stands out due to its unique combination of a thieno and thiadiazine ring system, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

214916-44-6

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[1,1,3-trioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile

InChI

InChI=1S/C13H10N4O3S2/c14-4-6-16-11-8-21-9-12(11)22(19,20)17(13(16)18)7-10-3-1-2-5-15-10/h1-3,5,8-9H,6-7H2

InChI Key

DNAWKBIOERUGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N

Origin of Product

United States

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